3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-12-6-7-16(8-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGZVYXOXPPDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Pyrimidine Ring Construction: The triazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 3-fluorophenylmethyl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially leading to ring-opened products.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Ring-opened derivatives.
Substitution Products: Functionalized aromatic compounds.
Scientific Research Applications
Structural Representation
The compound features a triazolopyrimidine core structure that is known for its biological activity. The presence of fluorine and dimethylphenyl groups enhances its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. The compound's modifications at specific positions can enhance potency against cancer types such as HeLa and A549 cells .
- Case Studies : In one study, a related compound demonstrated an IC50 value of 0.45 μM against tubulin polymerization, indicating strong potential as an anticancer agent .
Neuropharmacology
Triazolopyrimidine derivatives have also been explored for their anticonvulsant properties :
- Biological Activity : Research has shown that certain triazole derivatives can act as anticonvulsants by modulating neurotransmitter systems in the brain .
- Clinical Implications : The potential for these compounds to treat epilepsy and other neurological disorders is under investigation, with preliminary results suggesting efficacy in animal models.
Analgesic Effects
Some studies have reported analgesic properties associated with triazolopyrimidine compounds:
- Pain Management : The compound's structural analogs have been noted for their ability to reduce pain responses in preclinical models .
- Potential Applications : This opens avenues for developing new pain management therapies utilizing these compounds.
Synthetic Pathways and Derivatives
The synthesis of this compound involves multiple steps that allow for the modification of functional groups to optimize biological activity:
- Synthetic Methodology : Techniques such as condensation reactions followed by cyclization are commonly employed to create various derivatives with enhanced properties .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial:
- SAR Studies : Investigations into how changes in substituents affect potency and selectivity against different biological targets are ongoing. For instance, modifications at the 2-position of the triazolopyrimidine ring can significantly alter antiproliferative efficacy against cancer cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.45 | Tubulin polymerization |
| Compound B | A549 | 0.53 | Tubulin polymerization |
| Compound C | MDA-MB-231 | 0.43 | Tubulin polymerization |
Table 2: Neuropharmacological Effects
| Compound ID | Model | Efficacy | Mechanism |
|---|---|---|---|
| Compound D | Rat model | Significant | Modulation of GABAergic system |
| Compound E | Mouse model | Moderate | NMDA receptor antagonism |
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazolopyrimidine core is known to interact with various biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Variations and Substituent Effects
A comparative analysis of substituents and their implications is summarized below:
2.2. Key Structural and Functional Insights
Core Planarity: The triazolopyrimidinone system in the target compound is fully planar, as observed in analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl derivatives . Planarity enhances π-π stacking with biological targets, critical for enzyme inhibition.
Substituent Electronic Effects: Fluorine (target compound): Increases electronegativity, improving metabolic stability and membrane permeability. Methoxy (CAS 1040639-91-5): Enhances solubility but reduces CNS penetration due to polarity.
Steric Considerations :
- Bulky groups at position 6 (e.g., piperazinyl-ethyl in ) may hinder target binding compared to the smaller 3-fluorobenzyl group in the target compound.
- The 3,4-dimethylphenyl group in the target compound balances hydrophobicity and steric demand, optimizing pharmacokinetics.
2.3. Pharmacological Implications
- Target Compound : The 3-fluorobenzyl group may enhance blood-brain barrier penetration, while dimethylphenyl increases lipophilicity for tissue distribution.
- CAS 1040639-91-5 : The oxadiazole moiety could improve solubility but reduce bioavailability due to higher polarity .
- Piperazinyl Derivatives (e.g., ): Piperazine’s basicity may facilitate salt formation, improving formulation stability.
Biological Activity
The compound 3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds, known for their diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core with substituents that may influence its biological properties. The presence of a 3-fluorophenyl group and a 3,4-dimethylphenyl moiety enhances its lipophilicity and potentially its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antiproliferative Activity : Several studies have reported that triazolopyrimidines can inhibit cancer cell proliferation. For example, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines such as HeLa and A549 .
- Antimicrobial Effects : Some triazolo derivatives have demonstrated antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Analgesic Properties : Certain derivatives have been noted for their analgesic effects, suggesting potential use in pain management .
Antiproliferative Activity
A study evaluating various triazolopyrimidine derivatives found that compounds similar to the target compound exhibited significant antiproliferative activity. For instance:
- Compound 3d , an analogue, showed IC50 values of 30–43 nM against HeLa and A549 cell lines and was noted for its ability to induce apoptosis through the intrinsic pathway .
- The mechanism involved blocking tubulin polymerization, which is crucial for cancer cell division.
Antimicrobial Activity
Research on related compounds has shown promising antibacterial activity:
- Certain triazole conjugates exhibited MIC values as low as 1.56 µM against Salmonella typhi, indicating strong antimicrobial potential .
- The structure-activity relationship suggests that modifications at specific positions can enhance potency against bacterial strains.
Case Studies
- Cytotoxicity in Cancer Models : In vivo studies using zebrafish models demonstrated that certain derivatives reduced tumor mass effectively without toxicity to the host organism. This highlights the therapeutic potential of triazolopyrimidines in oncology .
- Mechanistic Insights : Detailed investigations into the apoptotic mechanisms revealed that compounds could significantly increase early and late apoptotic cell populations in treated cancer cells. For example, one study reported 65% late apoptotic death at higher concentrations (15 µM) in A549 cells .
Data Tables
| Activity Type | Compound | Target Cell Line | IC50 (nM) |
|---|---|---|---|
| Antiproliferative | 3d | HeLa | 30 |
| Antiproliferative | 3d | A549 | 43 |
| Antibacterial | Triazole Conjugate | S. typhi | 1.56 |
| Apoptosis Induction | 6n | A549 | 5.9 |
Q & A
Q. Q1. What are the key synthetic challenges in preparing triazolo[4,5-d]pyrimidin-7-one derivatives, and how can reaction conditions be optimized to improve yields?
Methodological Answer: Synthesis of triazolo-pyrimidinones typically involves multi-step protocols, including cyclization and functional group coupling. Key challenges include regioselectivity during triazole ring formation and stability of intermediates. For example, cyclization of thiadiazole precursors (e.g., using sulfur/nitrogen sources under acidic conditions) requires precise temperature control (80–100°C) and catalysts like acetic acid to minimize side products . Optimization strategies:
- Use of microwave-assisted synthesis to accelerate cyclization steps.
- Monitoring reaction progress via HPLC to isolate intermediates (e.g., 5-imino derivatives) before oxidation to the final triazolo-pyrimidinone core .
- Substituent-dependent solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while toluene improves regioselectivity for fluorophenyl substitutions .
Advanced Structural Analysis
Q. Q2. How do crystallographic studies resolve ambiguities in the stereochemistry of triazolo-pyrimidinone derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. For example:
- In analogous compounds, SCXRD revealed a planar triazole ring (torsion angles: ±178.5°) and non-coplanar fluorophenyl groups (dihedral angles: 85–90°), influencing π-π stacking .
- Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–N bonds: 1.32 Å vs. 1.35 Å) highlight the need for hybrid functional calculations (B3LYP-D3) to account for dispersion forces .
- Hydrogen-bonding networks (e.g., N–H···O=C interactions at 2.8–3.0 Å) stabilize crystal packing, which can guide co-crystal design for solubility enhancement .
Biological Activity Profiling
Q. Q3. What methodological approaches are used to evaluate the bioactivity of triazolo-pyrimidinones, and how do structural modifications impact potency?
Methodological Answer:
- In vitro assays : Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization (FP) or TR-FRET assays. For example, fluorophenyl substitutions enhance hydrophobic interactions with kinase ATP-binding pockets, improving IC50 values by 2–3-fold .
- Contradictions in data : Discrepancies in antimicrobial activity (e.g., MIC variations >10 µM across studies) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., 3-fluorophenyl) to reduce CYP450-mediated oxidation, as shown in microsomal stability assays (t1/2 increased from 15 to 45 min) .
Structure-Activity Relationship (SAR) Studies
Q. Q4. How can computational modeling guide SAR studies for triazolo-pyrimidinones targeting enzyme inhibition?
Methodological Answer:
- Docking simulations : Use Glide (Schrödinger) or AutoDock Vina to predict binding poses. For example, 3,4-dimethylphenyl groups occupy hydrophobic subpockets in kinase targets, while fluorophenylmethyl groups enhance π-cation interactions with conserved lysine residues .
- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent effects. Methyl groups at the 3-position improve binding affinity by 1.2 kcal/mol, whereas bulkier substituents (e.g., isopropyl) induce steric clashes .
- MD simulations : Analyze conformational dynamics (RMSD <1.5 Å over 100 ns) to identify rigid regions for further functionalization .
Advanced Crystallography Challenges
Q. Q5. What are the limitations of SCXRD in analyzing triazolo-pyrimidinones with flexible side chains?
Methodological Answer:
- Disorder in crystal lattices : Flexible fluorophenylmethyl groups often exhibit positional disorder, requiring iterative refinement (e.g., SHELXL) and high-resolution data (≤0.8 Å) to resolve .
- Twinned crystals : Use PLATON’s TWINABS to correct intensity statistics for non-merohedral twinning, common in polar space groups (e.g., P2₁/c) .
- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts, particularly for C–F bonds (B-factors <5 Ų) .
Safety & Handling Protocols
Q. Q6. What safety precautions are recommended for handling triazolo-pyrimidinones with fluorinated substituents?
Methodological Answer:
- Toxicity screening : Perform Ames tests (OECD 471) to assess mutagenicity of fluorophenyl derivatives, which may form reactive intermediates (e.g., quinone methides) .
- PPE requirements : Use nitrile gloves and fume hoods due to potential skin sensitization (analogous to chlorophenyl compounds) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with bicarbonate before aqueous disposal .
Advanced Mechanistic Studies
Q. Q7. How can kinetic isotope effects (KIEs) elucidate the mechanism of triazole ring formation?
Methodological Answer:
- Deuterium labeling : Synthesize deuterated intermediates (e.g., D₂O exchange at NH positions) to measure primary KIEs (k_H/k_D >2), indicating rate-limiting proton transfer during cyclization .
- Computational modeling : Compare transition state energies (B3LYP/6-31G*) for concerted vs. stepwise pathways. A negative ΔS‡ (<−50 J/mol·K) supports a stepwise mechanism with zwitterionic intermediates .
Analytical Method Development
Q. Q8. What HPLC/MS conditions are optimal for quantifying triazolo-pyrimidinones in complex matrices?
Methodological Answer:
- Column selection : Use C18 columns (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradients (5–95% over 15 min) .
- Ionization parameters : ESI+ mode (capillary voltage: 3.5 kV; source temp: 300°C) enhances detection of [M+H]+ ions (m/z 379.1 for the target compound) .
- Validation : Achieve LOQ ≤10 ng/mL via matrix-matched calibration (R² >0.995) and spike-recovery tests (85–115% accuracy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
